molecular formula C21H32O3 B1158071 CP 47,497-para-quinone-analog

CP 47,497-para-quinone-analog

Cat. No. B1158071
M. Wt: 332.5
InChI Key: HJSQDMFICBAVFK-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 47,497 is a monophenol synthetic cannabinoid (CB) that potently imitates natural CBs. It has been identified as an adulterant of herbal blends. CP 47,497-para-quinone analog is a potential metabolite of CP 47,497. This product is intended for forensic purposes.

Scientific Research Applications

Conformational Analysis and Molecular Modeling

A study conducted by Xie, X. et al. (1994) focuses on the conformational properties of CP 47,497, a nonclassical cannabinoid analog. They utilized solution NMR and theoretical computational approaches to analyze its stereochemical activity. The study suggests similarities in the conformational features between nonclassical cannabinoid analogs like CP 47,497 and classical counterparts, with minor differences in the dihedral angles between the planes of the rings. This research aids in understanding the stereochemical requirements for pharmacological activity in nonclassical cannabinoids (Xie, X., Yang, D. P., Melvin, L., & Makriyannis, A., 1994).

Synthesis and Evaluation of Quinone Derivatives for Cancer Treatment

Lima, D. J. B. et al. (2021) synthesized 47 new quinone-based derivatives and evaluated their cytotoxicity against cancer cell lines. The compounds, which combine two redox centers, such as ortho-quinone/para-quinone or quinones/selenium with the 1,2,3-triazole nucleus, showed significant cytotoxicity against cancer cells with low toxicity in control cell lines. This indicates potential applications of these quinone compounds in cancer treatment (Lima, D. J. B. et al., 2021).

Development of Analytical Techniques

Samano, K. L. et al. (2014) developed a liquid chromatography-tandem mass spectrometry method for identifying and quantifying CP-47,497 in mouse brain. This method is critical for detecting the presence of synthetic cannabinoids in biological samples, contributing to the understanding of their distribution and metabolism (Samano, K. L., Poklis, J., Lichtman, A., & Poklis, A., 2014).

Quinone-Catalyzed Oxidation of Organic Molecules

Wendlandt, A. E., & Stahl, S. (2015) discussed the catalytic applications of quinones, including para-quinones, in organic chemistry. They highlighted the influence of quinone structure on reaction mechanisms, important for developing new quinone reagents and transformations. This research is pivotal in understanding the broader applications of quinones in organic synthesis and catalysis (Wendlandt, A. E., & Stahl, S., 2015).

Influence on Hydrogen Peroxide Formation and Oxidation

Pi, Y. et al. (2007) investigated the formation and influence of hydrogen peroxide during the ozonation of para-chlorophenol, leading to the appearance of powerful oxidants like OH* radicals. This study provides insights into the environmental and chemical processes involving quinones, particularly their role in water treatment and environmental remediation (Pi, Y., Zhang, L., & Wang, J., 2007).

properties

Product Name

CP 47,497-para-quinone-analog

Molecular Formula

C21H32O3

Molecular Weight

332.5

InChI

InChI=1S/C21H32O3/c1-4-5-6-7-11-21(2,3)18-14-19(23)17(13-20(18)24)15-9-8-10-16(22)12-15/h13-16,22H,4-12H2,1-3H3/t15-,16+/m0/s1

InChI Key

HJSQDMFICBAVFK-JKSUJKDBSA-N

SMILES

O[C@H]1C[C@@H](C2=CC(C(C(C)(C)CCCCCC)=CC2=O)=O)CCC1

synonyms

CP 47,497-p-quinone analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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